molecular formula C14H26N2O5 B1522497 butyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoylbutanoate CAS No. 1308958-08-8

butyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoylbutanoate

Cat. No. B1522497
CAS RN: 1308958-08-8
M. Wt: 302.37 g/mol
InChI Key: NOADGSFFXCNYIO-JTQLQIEISA-N
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Description

Tertiary butyl esters, such as “butyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoylbutanoate”, find large applications in synthetic organic chemistry . They are used in a variety of organic compounds .


Synthesis Analysis

A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to the batch .


Molecular Structure Analysis

The molecular structure of “butyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoylbutanoate” is complex. It includes a tert-butoxycarbonyl group, which is introduced into a variety of organic compounds .


Chemical Reactions Analysis

The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications . Starting from the use of this simple hydrocarbon moiety in chemical transformations, via its relevance in Nature and its implication in biosynthetic and biodegradation pathways .

Scientific Research Applications

Analytical Chemistry

In analytical chemistry, this compound can be used as a standard or reagent in chromatographic methods to help identify and quantify other substances within a mixture.

Each of these applications leverages the unique chemical structure and reactivity of butyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoylbutanoate to fulfill specific roles in scientific research and industrial processes .

Mechanism of Action

The mechanism of action of “butyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoylbutanoate” involves the use of oxalyl chloride in methanol for the selective deprotection of the N-Boc group . The reactions take place under room temperature conditions for 1–4 hours with yields up to 90% .

Future Directions

The future directions of “butyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoylbutanoate” could involve its possible application in biocatalytic processes . The crowded tert-butyl group’s unique reactivity pattern could be leveraged for new chemical transformations .

properties

IUPAC Name

butyl (2S)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O5/c1-5-6-9-20-12(18)10(7-8-11(15)17)16-13(19)21-14(2,3)4/h10H,5-9H2,1-4H3,(H2,15,17)(H,16,19)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOADGSFFXCNYIO-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C(CCC(=O)N)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC(=O)[C@H](CCC(=O)N)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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